N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide is a complex organic compound that features a bipyridine moiety and a benzofuran carboxamide group
Mechanism of Action
Target of Action
It’s worth noting that bipyridine derivatives, such as milrinone, are known to target phosphodiesterase (pde) enzymes . Specifically, milrinone is a PDE-III inhibitor . PDE enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences various physiological processes .
Mode of Action
For instance, milrinone, a bipyridine derivative, works by inhibiting PDE-III, which prevents the breakdown of cAMP . The increased cAMP levels then enhance cardiac function and cause peripheral vasodilation .
Biochemical Pathways
Bipyridine derivatives are known to influence pathways involving camp due to their interaction with pde enzymes . Increased cAMP levels can lead to a series of downstream effects, including enhanced cardiac function and peripheral vasodilation .
Result of Action
Based on related compounds like milrinone, we can infer that increased camp levels could enhance cardiac function and cause peripheral vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide typically involves the coupling of bipyridine derivatives with benzofuran carboxylic acid derivatives. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzofuran carboxylic acid in the presence of a palladium catalyst.
Stille Coupling: This method uses a stannane derivative of bipyridine and a halogenated benzofuran carboxylic acid, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of a zinc halide derivative of bipyridine with a halogenated benzofuran carboxylic acid.
Industrial Production Methods
Industrial production of N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide often employs scalable versions of the aforementioned coupling reactions. These methods are optimized for higher yields and cost-effectiveness, often using microwave irradiation to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives.
Scientific Research Applications
N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the synthesis of pharmaceuticals like milrinone.
Uniqueness
N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide is unique due to its combination of bipyridine and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various advanced applications .
Properties
IUPAC Name |
N-(6-pyridin-4-ylpyridin-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(18-11-14-3-1-2-4-17(14)24-18)22-15-5-6-16(21-12-15)13-7-9-20-10-8-13/h1-12H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBQUYYFFKEHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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